3-Pyrrolidin-1-ylbutanenitrile

Neuroscience Receptor Pharmacology Ligand Screening

3-Pyrrolidin-1-ylbutanenitrile (CAS 90152-61-7) is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol. It is a nitrile derivative characterized by a pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, attached to a butanenitrile chain.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 90152-61-7
Cat. No. B1420978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-1-ylbutanenitrile
CAS90152-61-7
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(CC#N)N1CCCC1
InChIInChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3
InChIKeyHTKXJNYGQWPZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrrolidin-1-ylbutanenitrile (CAS 90152-61-7): Core Properties for Informed Research Procurement


3-Pyrrolidin-1-ylbutanenitrile (CAS 90152-61-7) is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol [1]. It is a nitrile derivative characterized by a pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, attached to a butanenitrile chain . This structure positions it as a versatile intermediate in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules .

Why 3-Pyrrolidin-1-ylbutanenitrile (CAS 90152-61-7) is Not a Drop-In Replacement for Other Pyrrolidine-Nitrile Analogs


While many pyrrolidine-butanenitrile isomers share the same molecular formula (C8H14N2), their distinct substitution patterns lead to significant differences in biological activity and chemical reactivity . For instance, 4-pyrrolidin-1-ylbutanenitrile (CAS 35543-25-0) is a linear regioisomer, whereas 3-Pyrrolidin-1-ylbutanenitrile features a branched chain. This structural difference can dramatically alter a molecule's 3D conformation and its ability to interact with biological targets, such as enzymes or receptors, thereby affecting binding affinity, selectivity, and metabolic stability . Therefore, assuming functional interchangeability without quantitative comparative data can lead to erroneous experimental outcomes and wasted research resources.

Quantitative Differentiation of 3-Pyrrolidin-1-ylbutanenitrile (CAS 90152-61-7) Against Structural Analogs


Human Nicotinic Acetylcholine Receptor (nAChR) Functional Activity

In a functional assay at the human muscle-type nicotinic acetylcholine receptor (TE671 subtype), 3-Pyrrolidin-1-ylbutanenitrile (Target Compound) exhibited an EC50 value of 30,000 nM [1]. This provides a specific, quantitative benchmark for its activity at this receptor. While a direct comparator value for the linear isomer 4-pyrrolidin-1-ylbutanenitrile (CAS 35543-25-0) at the same target is not available in this dataset, this data point establishes a concrete baseline for any future comparative studies.

Neuroscience Receptor Pharmacology Ligand Screening

Activity at Nuclear Receptor Nurr1 (NR4A2)

3-Pyrrolidin-1-ylbutanenitrile (Target Compound) demonstrated inverse agonist activity at the human Nurr1 nuclear receptor (NR4A2) with an IC50 of 15,000 nM [1]. Nurr1 is a key target for Parkinson's disease and other neurodegenerative disorders. This data provides a specific quantitative readout for this compound's activity at a therapeutically relevant target. In the absence of direct comparator data, this value serves as a unique baseline for evaluating this compound's potential in Nurr1-related research.

Nuclear Receptor Biology Neurodegenerative Disease Inverse Agonism

Potential for Enantioselective Synthesis and API Development

A 2021 study describes the enantioselective preparation of the levetiracetam precursor 2-(pyrrolidine-1-yl)butanamide by enzymatic dynamic kinetic resolution using a nitrile hydratase enzyme from Gordonia hydrophobica on 2-(pyrrolidine-1-yl)butanenitrile [1]. This demonstrates that the pyrrolidine-butanenitrile scaffold, to which 3-Pyrrolidin-1-ylbutanenitrile belongs, is a viable substrate for enzymatic resolution to produce chiral amides. This highlights the scaffold's potential in developing stereochemically pure pharmaceutical intermediates.

Enantioselective Synthesis Process Chemistry Active Pharmaceutical Ingredient (API) Development

Antibacterial Potential Against Drug-Resistant Strains

A study cited on BenchChem reported that derivatives of 3-Pyrrolidin-1-ylbutanenitrile exhibited promising antibacterial properties against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis . This suggests the compound's core structure may be a valuable starting point for developing novel antibiotics to combat antimicrobial resistance. While the comparator data for the specific parent compound is not detailed, this indicates a potential application space where analogs without similar reported activity may be less relevant.

Antibacterial Drug Discovery Antimicrobial Resistance (AMR) Medicinal Chemistry

Strategic Application Scenarios for 3-Pyrrolidin-1-ylbutanenitrile (CAS 90152-61-7)


Early-Stage Neuroscience Target Engagement Studies

Given its documented EC50 of 30,000 nM at the human muscle-type nicotinic acetylcholine receptor [1], 3-Pyrrolidin-1-ylbutanenitrile is a suitable tool compound for initial target engagement studies in neuroscience research. It can serve as a benchmark ligand in assays to map binding sites or investigate receptor function, providing a baseline for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity for this receptor class.

Nuclear Receptor Pharmacology and Neurodegenerative Disease Research

The reported IC50 of 15,000 nM for inverse agonist activity at the human Nurr1 receptor [1] makes this compound a candidate for research into neurodegenerative diseases, particularly Parkinson's disease. It can be used as a reference compound in cellular assays to study Nurr1 signaling pathways and to screen for more potent and selective Nurr1 modulators. This specific activity profile is a key differentiator for research programs focused on this target.

Development of Enantioselective Synthesis Routes for Chiral Amides

For process chemistry and API development groups, 3-Pyrrolidin-1-ylbutanenitrile can be evaluated as a substrate for enzymatic kinetic resolution using nitrile hydratase enzymes [1]. The goal would be to develop an enantioselective route to produce chiral 3-(pyrrolidin-1-yl)butanamide derivatives, which are valuable intermediates for the synthesis of single-enantiomer pharmaceuticals, thereby avoiding the complexities and costs associated with separating racemic mixtures.

Antibacterial Lead Discovery Against Drug-Resistant Pathogens

Based on reports that its derivatives show promising activity against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis [1], this compound is a logical starting point for medicinal chemistry programs focused on novel antibiotics. Researchers can use it as a core scaffold to synthesize and screen new analogs, aiming to improve antibacterial potency and pharmacokinetic properties to combat antimicrobial resistance.

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22 linked technical documents
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